N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide
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Overview
Description
N-(4-fluorophenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide: is a synthetic organic compound characterized by the presence of a fluorophenyl group and a hydroxy-phenylethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-hydroxy-2-phenylethylamine.
Formation of Intermediate: The first step involves the reaction of 4-fluoroaniline with a suitable reagent to form an intermediate compound. This can be achieved through a nucleophilic substitution reaction.
Coupling Reaction: The intermediate is then coupled with 2-hydroxy-2-phenylethylamine under controlled conditions to form the desired ethanediamide compound. This step may involve the use of coupling agents such as carbodiimides or other activating reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-fluorophenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
N-(4-fluorophenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Materials Science: It may be explored for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and hydroxy-phenylethyl groups may contribute to binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide
- N-(4-bromophenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide
- N-(4-methylphenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide
Uniqueness
N-(4-fluorophenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability and binding affinity to specific targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-(2-hydroxy-2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c17-12-6-8-13(9-7-12)19-16(22)15(21)18-10-14(20)11-4-2-1-3-5-11/h1-9,14,20H,10H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDKESZCIDANEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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